molecular formula C2HNO2S2 B1201021 1,2,4-Dithiazolidine-3,5-dione CAS No. 35371-97-2

1,2,4-Dithiazolidine-3,5-dione

Cat. No.: B1201021
CAS No.: 35371-97-2
M. Wt: 135.17 g/mol
InChI Key: BPVALDZRWMHTCJ-UHFFFAOYSA-N
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Description

1,2,4-Dithiazolidine-3,5-dione is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Dithiazolidine-3,5-dione can be synthesized through the reaction of carbon disulfide with primary amines, followed by cyclization. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the dithiazolidine ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Dithiazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the dithiazolidine ring into thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-alkyl or S-alkyl derivatives.

Mechanism of Action

The mechanism of action of 1,2,4-dithiazolidine-3,5-dione involves the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms . This strain relief drives the compound’s reactivity in various chemical reactions, including nucleophilic substitution and oxidation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Dithiazolidine-3,5-dione is unique due to its ability to act as a sulfurizing reagent and its stability under various reaction conditions. Its versatility in forming stable derivatives makes it valuable in both research and industrial applications.

Properties

IUPAC Name

1,2,4-dithiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HNO2S2/c4-1-3-2(5)7-6-1/h(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVALDZRWMHTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)SS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330228
Record name 1,2,4-Dithiazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35371-97-2
Record name 1,2,4-Dithiazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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